Methyl 6-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)quinoline-3-carboxylate is an organic compound with the molecular formula C12H8F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the carboxylate ester makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives.
Scientific Research Applications
Methyl 6-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research . The compound also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)quinoline-6-carboxylate
- Methyl 2-(trifluoromethyl)quinoline-6-carboxylate
- Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate
Uniqueness
Methyl 6-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems compared to its analogs .
Properties
Molecular Formula |
C12H8F3NO2 |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)8-4-7-5-9(12(13,14)15)2-3-10(7)16-6-8/h2-6H,1H3 |
InChI Key |
NOCBDGJXZJSRPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)C(F)(F)F |
Origin of Product |
United States |
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